molecular formula C10H22N2O B8598093 2-(4-n-Butyl-1-piperazinyl)ethanol CAS No. 3221-18-9

2-(4-n-Butyl-1-piperazinyl)ethanol

Cat. No. B8598093
CAS RN: 3221-18-9
M. Wt: 186.29 g/mol
InChI Key: ONECAFFBSCAQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05945434

Procedure details

2-(1-Piperazinyl)ethanol (12.2 g) was dissolved in chloroform (60 ml), triethylamine (13.0 ml) and 1-bromobutane (14.1 g) were successively added at room temperature, and the mixture was stirred overnight. The reaction solution was successively washed with a 10 M aqueous solution of potassium hydroxide (15 ml), water (50 ml×2), saturated aqueous sodium chloride (50 ml), dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue obtained was purified by silica gel column chromatography (methylene chloride:methanol:aqueous ammonia=90:10:0.5) to give the title compound (10.8 g) as a pale yellow oily substance. Yield=62%.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
14.1 g
Type
reactant
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][CH2:8][OH:9])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.C(N(CC)CC)C.Br[CH2:18][CH2:19][CH2:20][CH3:21]>C(Cl)(Cl)Cl>[CH2:18]([N:4]1[CH2:5][CH2:6][N:1]([CH2:7][CH2:8][OH:9])[CH2:2][CH2:3]1)[CH2:19][CH2:20][CH3:21]

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
N1(CCNCC1)CCO
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
14.1 g
Type
reactant
Smiles
BrCCCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction solution was successively washed with a 10 M aqueous solution of potassium hydroxide (15 ml), water (50 ml×2), saturated aqueous sodium chloride (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (methylene chloride:methanol:aqueous ammonia=90:10:0.5)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCC)N1CCN(CC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 10.8 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.